4-Methylisoquinoline-7-carbonitrile
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Overview
Description
4-Methylisoquinoline-7-carbonitrile is an organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde, the process may involve condensation reactions followed by cyclization and nitrile formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-7-carboxylic acid, while reduction can produce 4-methylisoquinoline-7-amine.
Scientific Research Applications
4-Methylisoquinoline-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methylisoquinoline-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the methyl and nitrile substituents.
Quinoline: A structural isomer with the nitrogen atom in a different position.
1,2,3,4-Tetrahydroisoquinoline: A reduced form with different biological activities.
Uniqueness: 4-Methylisoquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methylisoquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-6-13-7-10-4-9(5-12)2-3-11(8)10/h2-4,6-7H,1H3 |
InChI Key |
DJAOFUACTNNZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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